molecular formula C11H11NO2S B12500930 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide

2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide

Cat. No.: B12500930
M. Wt: 221.28 g/mol
InChI Key: FRRPEDDOBXQYMA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a fused pyrrole and benzothiazine ring system with a dioxide functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide can be achieved through a one-pot method. This involves the interaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole . The reaction conditions typically include the use of a base to facilitate the cyclization process, leading to the formation of the desired benzothiazine structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above provides a feasible approach for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, can enhance yield and efficiency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide involves its interaction with molecular targets such as the GABA-A receptor. It acts as a modulator, influencing the receptor’s activity by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can lead to various physiological effects, including anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide is unique due to its specific ring structure and the presence of the dioxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide

InChI

InChI=1S/C11H11NO2S/c13-15(14)8-9-4-3-7-12(9)10-5-1-2-6-11(10)15/h1-2,5-6,8H,3-4,7H2

InChI Key

FRRPEDDOBXQYMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CS(=O)(=O)C3=CC=CC=C3N2C1

Origin of Product

United States

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